dimethyl 1H-imidazole-2,5-dicarboxylate

Description

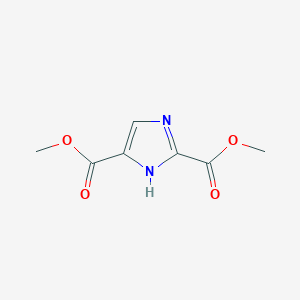

Dimethyl 1H-imidazole-2,5-dicarboxylate (CAS 97602-73-8) is a methyl ester derivative of imidazole dicarboxylic acid. This compound features two methyl ester groups at the 2- and 5-positions of the imidazole ring, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing ester groups, which activate the ring for nucleophilic substitution or functionalization at the N-1 position .

Synthesis: The compound is synthesized via alkylation or condensation reactions. For example, 4,5-dimethyl 1H-imidazole-dicarboxylate (dMIdC) reacts with chloroalkylamines in the presence of K₂CO₃ to form derivatives with alkylamino chains at N-1 . Ammonolysis in polar protic solvents further yields imidazo-4,5-diamide derivatives .

Properties

CAS No. |

97602-73-8 |

|---|---|

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

dimethyl 1H-imidazole-2,5-dicarboxylate |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)4-3-8-5(9-4)7(11)13-2/h3H,1-2H3,(H,8,9) |

InChI Key |

JMOHXJUJUPXSNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1H-imidazole-2,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl oxalate with glyoxal and ammonium acetate. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to promote cyclization, resulting in the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1H-imidazole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole dicarboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Imidazole dicarboxylic acids.

Reduction: Imidazole diols.

Substitution: Imidazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Synthesis

Dimethyl 1H-imidazole-2,5-dicarboxylate serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield compounds targeting neurological and metabolic disorders. For instance, derivatives of this compound have shown promising results in preclinical studies for their potential to inhibit specific cancer cell lines.

Case Study: Anticancer Activity

A study highlighted the synthesis of imidazole derivatives that exhibited significant anticancer activity against colorectal (DLD-1) and breast (MCF-7) cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported at 57.4 μM and 79.9 μM respectively, indicating a higher efficacy compared to traditional chemotherapeutics like cisplatin .

Biochemical Research

In biochemical research, this compound is used to investigate enzyme activities and metabolic pathways. Its role as a substrate or inhibitor allows researchers to elucidate complex biological processes.

Application Example

The compound has been utilized in assays to study the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO has been linked to antidepressant effects, making this compound a candidate for developing new antidepressant medications.

Polymer Chemistry

The compound is also employed in polymer chemistry for developing novel materials with enhanced properties such as thermal stability and mechanical strength. Its ability to form cross-linked structures is particularly valuable in creating durable polymers.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Biodegradability | Moderate |

| Chemical Resistance | Good |

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals. It aids in developing more effective pesticides and herbicides that are environmentally friendly.

Example Application

Research indicates that formulations containing this compound can enhance the efficacy of existing agrochemicals by improving their stability and bioavailability in soil .

Analytical Chemistry

The compound is frequently used as a standard in analytical methods such as chromatography and mass spectrometry. Its consistent properties make it ideal for calibrating instruments and validating analytical techniques.

Case Study: Calibration Standards

In a series of experiments, this compound was used to create calibration curves for detecting low concentrations of various analytes in complex matrices, demonstrating its utility in ensuring accurate measurements in analytical laboratories .

Mechanism of Action

The mechanism of action of dimethyl 1H-imidazole-2,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. The ester groups can undergo hydrolysis, releasing active imidazole derivatives that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazole Dicarboxylate Derivatives

Structural and Reactivity Differences

Ester Group Position :

Ester Bulkiness :

Substituent Effects :

- N-1 benzyl or fluorophenyl substituents (e.g., diethyl 1-benzyl or dimethyl 1-fluorophenyl derivatives) enhance lipophilicity, making these compounds suitable for pharmacokinetic optimization in drug design .

Biological Activity

Dimethyl 1H-imidazole-2,5-dicarboxylate (DMID) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the molecular formula and a molecular weight of 172.15 g/mol. The compound features an imidazole ring, which is known for its versatile reactivity and biological significance.

The biological activity of DMID can be attributed to its ability to interact with various biological targets, particularly proteins involved in disease pathways. Research indicates that imidazole derivatives can exhibit a range of pharmacological effects, including:

- Antiviral activity : DMID has been studied as a potential inhibitor of viral proteases, particularly in the context of hepatitis C virus (HCV). Its structural similarity to NS4A peptidomimetics suggests it could interfere with viral replication processes by inhibiting NS3 protease activity .

- Antimicrobial properties : Compounds containing imidazole rings are known for their antibacterial and antifungal activities. Studies have shown that derivatives exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DMID | E. coli | 20 |

| DMID | P. aeruginosa | 22 |

| DMID | B. subtilis | 25 |

| Reference Drug | Streptomycin | 32 |

This table summarizes the antimicrobial efficacy of DMID compared to a standard antibiotic (Streptomycin). The results indicate that DMID demonstrates considerable antibacterial activity.

Case Studies

- Inhibition of NS3 Protease : A study demonstrated that derivatives similar to DMID could effectively inhibit the binding of NS4A to NS3 protease with an IC50 value as low as 1.9 µM . This suggests potential therapeutic applications in treating HCV infections.

- Antifungal Activity : Another study evaluated the antifungal properties of imidazole derivatives against Candida albicans. The results showed that these compounds could significantly reduce fungal growth, indicating their potential use in antifungal therapies .

- Anticancer Potential : Research has also explored the anticancer properties of imidazole derivatives, including DMID. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.